4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride
Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains an azide group and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in click chemistry and photoaffinity labeling.
Mechanism of Action
Target of Action
It’s structurally related to 4-azido-2,3,5,6-tetrafluorobenzoic acid, which is known to be a versatile photoaffinity labeling agent used to probe biological receptors .
Mode of Action
It’s structurally related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is known to interact with its targets through a process called photoaffinity labeling . This process involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification of the binding site.
Biochemical Pathways
As a photoaffinity labeling agent, it is likely involved in various biochemical pathways depending on the specific biological receptors it targets .
Result of Action
As a photoaffinity labeling agent, it is likely to cause changes in the function of the biological receptors it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride typically involves the introduction of an azide group to a tetrafluorobenzyl amine precursor. One common method includes the reaction of 2,3,5,6-tetrafluorobenzyl amine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, safety, and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Photoaffinity Labeling: The compound can be used to label biological molecules through UV-induced crosslinking.
Common Reagents and Conditions:
Reagents: Sodium azide, copper catalysts, alkyne-containing compounds.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under ambient or slightly elevated temperatures.
Major Products:
Triazoles: Formed through click chemistry reactions.
Labeled Biomolecules: Resulting from photoaffinity labeling.
Scientific Research Applications
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and molecular pathways.
Medicine: Investigated for its potential in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another azide-containing compound used in click chemistry and photoaffinity labeling.
2,3,4,5,6-Pentafluorobenzyl amine: A fluorinated benzyl amine with similar reactivity but lacking the azide group.
Uniqueness: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is unique due to its combination of azide and fluorine groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to participate in both click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.
Properties
IUPAC Name |
(4-azido-2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N4.ClH/c8-3-2(1-12)4(9)6(11)7(5(3)10)14-15-13;/h1,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPCAPYEWOSREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376322 | |
Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-47-0 | |
Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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